Cas no 2092705-26-3 (Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone)

Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone is a specialized organic compound featuring an azetidine ring linked to a substituted piperidine moiety via a carbonyl group. Its structural design, incorporating both azetidine and methoxymethyl-substituted piperidine, offers unique steric and electronic properties, making it valuable in medicinal chemistry and drug discovery. The compound’s rigid azetidine core and flexible piperidine tail enhance its potential as a scaffold for modulating biological targets, particularly in central nervous system (CNS) research. The methoxymethyl group further improves solubility and bioavailability. This molecule is of interest for its potential applications in developing selective ligands or enzyme inhibitors, leveraging its balanced lipophilicity and conformational flexibility.
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone structure
2092705-26-3 structure
Product name:Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
CAS No:2092705-26-3
MF:C12H22N2O2
MW:226.315283298492
CID:4776376

Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
    • azetidin-3-yl-[4-(methoxymethyl)-4-methylpiperidin-1-yl]methanone
    • Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
    • Inchi: 1S/C12H22N2O2/c1-12(9-16-2)3-5-14(6-4-12)11(15)10-7-13-8-10/h10,13H,3-9H2,1-2H3
    • InChI Key: MBNXRMSTGZKBFG-UHFFFAOYSA-N
    • SMILES: O(C)CC1(C)CCN(C(C2CNC2)=O)CC1

Computed Properties

  • Exact Mass: 226.168127949 g/mol
  • Monoisotopic Mass: 226.168127949 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 226.32
  • XLogP3: 0
  • Topological Polar Surface Area: 41.6

Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-6987-2.5g
azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
2092705-26-3 95%+
2.5g
$1439.0 2023-09-07
Life Chemicals
F1907-6987-0.25g
azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
2092705-26-3 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-6987-0.5g
azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
2092705-26-3 95%+
0.5g
$627.0 2023-09-07
Life Chemicals
F1907-6987-5g
azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
2092705-26-3 95%+
5g
$2167.0 2023-09-07
Life Chemicals
F1907-6987-1g
azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
2092705-26-3 95%+
1g
$660.0 2023-09-07
Life Chemicals
F1907-6987-10g
azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
2092705-26-3 95%+
10g
$3034.0 2023-09-07
TRC
A283881-500mg
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
2092705-26-3
500mg
$ 365.00 2022-04-02
TRC
A283881-1g
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
2092705-26-3
1g
$ 570.00 2022-04-02
TRC
A283881-100mg
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
2092705-26-3
100mg
$ 95.00 2022-04-02

Additional information on Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone

Introduction to Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone (CAS No. 2092705-26-3)

Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. The compound, identified by its CAS number 2092705-26-3, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development.

The molecular structure of this compound is characterized by the presence of an Azetidin-3-yl moiety, which is a five-membered heterocyclic ring containing nitrogen. This structural feature is known to contribute to the compound's ability to interact with biological targets in a specific manner. Additionally, the presence of a 4-(methoxymethyl)-4-methylpiperidin-1-yl group adds another layer of complexity, potentially influencing the compound's solubility, stability, and metabolic pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and various biological receptors. Studies have suggested that the Azetidin-3-yl ring may serve as a key pharmacophore, capable of binding to enzymes and receptors involved in critical biological processes. This has opened up new avenues for exploring the potential therapeutic applications of this molecule.

In particular, the 4-(methoxymethyl)-4-methylpiperidin-1-yl moiety has been identified as a region that could modulate the compound's pharmacokinetic properties. This aspect is particularly important in drug development, as it can influence how the drug is absorbed, distributed, metabolized, and excreted by the body. By optimizing these structural features, researchers aim to enhance the compound's bioavailability and reduce any potential side effects.

Current research in this area is focused on understanding the mechanisms by which this compound interacts with biological targets. Preliminary studies have indicated that it may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses and cancer progression. These findings are particularly exciting as they suggest that this molecule could be a valuable candidate for further development into a novel therapeutic agent.

The synthesis of Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. These improvements have been crucial for conducting detailed pharmacological studies and for advancing towards clinical trials.

One of the most promising applications of this compound is in the treatment of neurological disorders. The ability of the Azetidin-3-yl ring to interact with specific neurotransmitter receptors has led researchers to explore its potential as a precursor for drugs that could modulate cognitive function and alleviate symptoms associated with conditions such as Alzheimer's disease and Parkinson's disease. While much work remains to be done, these preliminary findings are encouraging and warrant further investigation.

Another area of interest is the use of this compound in anti-cancer therapy. Studies have shown that it can inhibit the activity of kinases, which are enzymes involved in cell signaling pathways that are often dysregulated in cancer cells. By targeting these pathways, Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone could potentially prevent cancer cells from proliferating and spreading throughout the body.

The development of new drugs is a multi-step process that involves extensive testing to ensure safety and efficacy. Current research on Azetidin(4-(methoxymethyl)-4-methylpiperidin(1) ylmethanone (CAS No. 2092705263) is focused on optimizing its chemical properties and evaluating its pharmacological profile in preclinical studies. These studies are essential for determining whether this compound has the potential to move into human clinical trials.

In conclusion, Azetidin(4-(methoxymethyl)-4-methyl piperidine ylmethanone (CAS No 2092705263) represents an exciting opportunity for pharmaceutical innovation. Its unique structure and promising biological activities make it a compelling candidate for further research and development. As our understanding of its mechanisms of action continues to grow, so too does the potential for this compound to make significant contributions to medicine.

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